2-(2,4-Difluorophenyl)phenol

Vue d'ensemble

Description

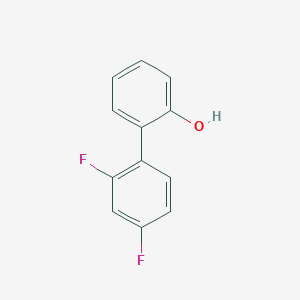

2-(2,4-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O. It is a derivative of phenol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is used as a building block in the synthesis of various pharmaceutical and chemical products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)phenol typically involves the reaction of 2,4-difluorobenzene with phenol under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in an inert atmosphere, often at elevated temperatures, to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Difluorophenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic

Activité Biologique

2-(2,4-Difluorophenyl)phenol, a compound characterized by its difluorophenyl and phenolic functionalities, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is a member of the phenolic compound family, with the following chemical structure:

- Chemical Formula : C₁₂H₈F₂O

- Molecular Weight : 230.19 g/mol

The presence of fluorine atoms in the para and ortho positions of the phenyl ring influences its biological activity and solubility characteristics.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus. In particular:

- Hemolysis Inhibition : The compound reduced hemolysis in S. aureus by 42–88%, indicating its potential as an antibacterial agent .

- Proteolytic Activity : It completely inhibited proteolytic production in multiple strains of bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate these mechanisms fully.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial virulence and inflammatory processes.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular functions.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to controls.

- Inflammatory Models : In vivo models showed a marked reduction in inflammation markers when treated with the compound, suggesting its potential for therapeutic use in inflammatory diseases.

Data Tables

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUOWQHPBXVJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680810 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225946-59-7 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.